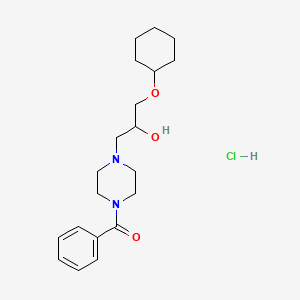![molecular formula C20H22FN3O2 B5202483 N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide, also known as FPEB, is a compound that has been extensively studied for its potential use in positron emission tomography (PET) imaging of the brain. It belongs to the class of compounds known as radioligands, which are molecules that bind to specific receptors in the body and can be labeled with a radioactive tracer for imaging purposes.
作用机制
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide binds selectively and with high affinity to the mGluR5 receptor in the brain. This binding is reversible and specific, meaning that N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide does not bind to other receptors in the brain. The binding of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide to mGluR5 can be detected using PET imaging, which allows for the visualization of the distribution and density of the receptor in the brain.
Biochemical and Physiological Effects:
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide has no known biochemical or physiological effects beyond its binding to the mGluR5 receptor in the brain. It is not metabolized by the body and is eliminated primarily through renal excretion.
实验室实验的优点和局限性
One of the main advantages of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide is its high selectivity and affinity for the mGluR5 receptor, which allows for accurate and reliable imaging of the receptor in the brain. However, N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide has a relatively short half-life, which limits its usefulness for longer imaging studies. Additionally, the synthesis of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide is complex and requires specialized equipment and expertise, which can make it difficult to produce in large quantities.
未来方向
There are several future directions for research on N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide and its potential use in PET imaging. One area of focus is the development of new radioligands that can bind to other receptors in the brain, allowing for a more comprehensive understanding of the neurobiology of various disorders. Additionally, researchers are exploring the use of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more complete picture of brain function and structure. Finally, there is ongoing research into the use of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide in the development of new treatments for neurological and psychiatric disorders.
合成方法
The synthesis method of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then purified by column chromatography to obtain N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide in high yield and purity.
科学研究应用
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide has been studied for its potential use as a radioligand for imaging the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This receptor has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and addiction. PET imaging with N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide can provide valuable information about the distribution and density of mGluR5 in the brain, which can aid in the development of new treatments for these disorders.
属性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-15-6-8-16(9-7-15)20(26)22-14-19(25)24-12-10-23(11-13-24)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXBCZRWYSEUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{2-[4-(2-Fluorophenyl)piperazino]-2-oxoethyl}-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)

![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)


![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)